REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]2[C:6]3[C:11]([C:12](=[O:19])[N:13](CC#C)[C:14]=2[CH:15]=1)=[CH:10][C:9](Cl)=[CH:8][CH:7]=3>O1CCCC1.CCCCCC>[CH:4]1[C:5]2[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:12](=[O:19])[NH:13][C:14]=2[CH:15]=[CH:2][CH:3]=1 |f:1.2|
|
Name
|
triazolo[4,3-a][1,4]diazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3.8-dichloro 5-(2-propynyl)-6(5H)-phenanthridinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2C3=CC=C(C=C3C(N(C2C1)CC#C)=O)Cl
|
Name
|
tetrahydrofuran hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at the end, the reaction mixture was heated for minutes at 90°-95°
|
Type
|
CUSTOM
|
Details
|
The product was isolated by chromatography over the 50-fold amount of silica gel
|
Type
|
WASH
|
Details
|
for elution
|
Type
|
CUSTOM
|
Details
|
Crystallization of the combined clean fractions from tetrahydrofuran/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2NC(C3=CC=CC=C3C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |